Actinine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Trimethylammoniobutanoate can be synthesized through several methods. One common synthetic route involves the methylation of gamma-aminobutyric acid using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C4H9NO2+3CH3I+NaOH→C7H15NO2+3NaI+H2O
Industrial Production Methods
In industrial settings, the production of 4-trimethylammoniobutanoate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Trimethylammoniobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carnitine, an essential nutrient involved in fatty acid metabolism.
Reduction: Reduction reactions can convert it back to gamma-aminobutyric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Carnitine: Formed through oxidation.
Gamma-aminobutyric acid: Formed through reduction.
Various substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-Trimethylammoniobutanoate has a wide range of applications in scientific research:
Mechanism of Action
4-Trimethylammoniobutanoate exerts its effects primarily through its role as a precursor in the biosynthesis of L-carnitine. The enzyme gamma-butyrobetaine hydroxylase catalyzes the conversion of 4-trimethylammoniobutanoate to L-carnitine. L-carnitine is essential for the transport of fatty acids across the mitochondrial membrane, facilitating their oxidation and energy production .
Comparison with Similar Compounds
Similar Compounds
Carnitine: A direct derivative of 4-trimethylammoniobutanoate, essential for fatty acid metabolism.
Gamma-aminobutyric acid: The parent compound from which 4-trimethylammoniobutanoate is derived.
Betaine: Another amino-acid betaine with similar properties but different biological roles.
Uniqueness
4-Trimethylammoniobutanoate is unique due to its dual role as a zwitterion and a precursor in the biosynthesis of L-carnitine. Its ability to participate in various chemical reactions and its significance in metabolic pathways distinguish it from other similar compounds .
Properties
IUPAC Name |
4-(trimethylazaniumyl)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPNVNIEXXLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961102 | |
Record name | 4-Butyrobetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Trimethylammoniobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
407-64-7 | |
Record name | γ-Butyrobetaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Butyrobetaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butyrobetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GAMMA BUTYROBETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Trimethylammoniobutanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of actinin within cells?
A1: Actinin is a ubiquitous actin-binding protein that plays a crucial role in crosslinking actin filaments, thereby contributing to the formation and stability of various cellular structures, particularly the cytoskeleton. [, , , ] This interaction is essential for maintaining cell shape, enabling cell motility, and facilitating processes like cell division and muscle contraction. [, , , ]
Q2: How does actinin contribute to muscle structure and function?
A2: In muscle cells, actinin is a major component of the Z-line, a structure that anchors and crosslinks actin filaments within the sarcomere, the basic contractile unit of muscle. [] This organization is essential for the transmission of force during muscle contraction. [] Specifically, α-actinin-3, encoded by the ACTN3 gene, is predominantly found in fast-twitch muscle fibers and has been linked to power and sprint performance in athletes. [, ]
Q3: Can you elaborate on the role of actinin in cell adhesion and migration?
A3: Actinin, along with other proteins like vinculin and talin, is a key component of focal adhesions, structures that link the actin cytoskeleton to the extracellular matrix (ECM). [] These adhesions provide traction points for cell migration and are essential for processes like wound healing. [] For instance, during skin wound repair, keratinocytes require actinin to form podosomes, specialized adhesion structures that facilitate their migration and the secretion of matrix-degrading enzymes like matrix metalloproteinase-9 (MMP-9). []
Q4: Are there specific examples of how actinin dysfunction can lead to disease?
A4: Yes, mutations in genes encoding actinin isoforms, like ACTN4, have been implicated in human diseases, including kidney disorders. [, ] For example, mutations in ACTN4 can disrupt the normal architecture of podocytes, specialized cells in the kidney responsible for filtration, leading to proteinuria and nephrotic syndrome. []
Q5: How is actinin studied in a research setting?
A5: Researchers employ various techniques to study actinin, including:
- Immunofluorescence microscopy: This technique utilizes antibodies specific to actinin to visualize its localization within cells and tissues. [, ] This method helps researchers understand actinin's role in specific cellular processes and structures. []
- Gene editing techniques (e.g., CRISPR/Cas9): These tools allow researchers to create cell lines with modified actinin expression, enabling the study of actinin's function in various cellular processes, including cell migration and invasion. []
- Protein purification and interaction studies: These methods help identify actinin-binding partners and elucidate the molecular mechanisms underlying actinin's function. For instance, studies have shown that actinin interacts with proteins like spectrin, contributing to the capping of surface receptors in organisms like Entamoeba histolytica. []
Q6: Has the study of actinin in model organisms provided insights into its function?
A6: Absolutely. The use of model organisms like zebrafish (Danio rerio) has been instrumental in understanding the role of actinin in development and disease. For example, researchers have used zebrafish to model human kidney diseases caused by actinin mutations. [] These studies help identify potential therapeutic targets for these conditions.
Q7: Are there any known links between actinin and cancer progression?
A7: Recent research suggests a possible role for actinin in cancer progression. For instance, the loss of EFA6B, a guanine nucleotide exchange factor for Arf6 that interacts with actinin, has been linked to increased invasiveness in breast cancer cells. [] This finding suggests that EFA6B, through its interaction with actinin and its role in regulating cell contractility, may act as a tumor suppressor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.